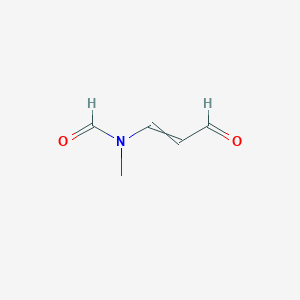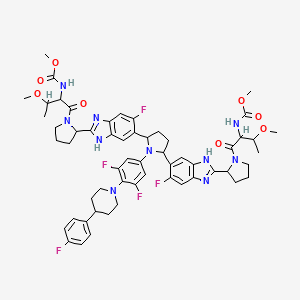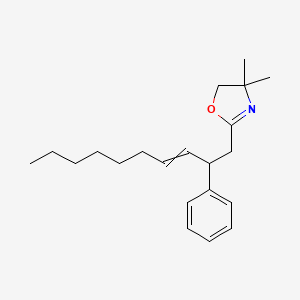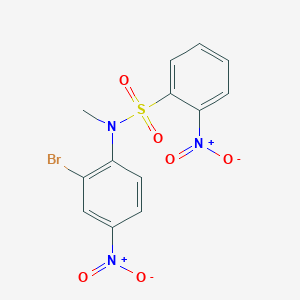
1-(2-Hydroxy-4,4-diphenylcyclohexyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-4,4-diphenylcyclohexyl)ethanone is an organic compound with a complex structure that includes a cyclohexyl ring substituted with hydroxy and diphenyl groups
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxy-4,4-diphenylcyclohexyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the diphenyl groups: This step often involves Friedel-Crafts alkylation, where benzene reacts with a cyclohexyl halide in the presence of a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs.
Analyse Chemischer Reaktionen
1-(2-Hydroxy-4,4-diphenylcyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-4,4-diphenylcyclohexyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and as a potential lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-4,4-diphenylcyclohexyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the diphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-4,4-diphenylcyclohexyl)ethanone can be compared with similar compounds such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of diphenyl groups, which affects its chemical reactivity and biological activity.
1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone:
1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone: The trimethyl substitution pattern alters its steric and electronic properties, influencing its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C20H22O2 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-(2-hydroxy-4,4-diphenylcyclohexyl)ethanone |
InChI |
InChI=1S/C20H22O2/c1-15(21)18-12-13-20(14-19(18)22,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19,22H,12-14H2,1H3 |
InChI-Schlüssel |
CLVLAVFCIQZXKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC(CC1O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl-](/img/structure/B12514494.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12514500.png)

![2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride](/img/structure/B12514509.png)
![1-Azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid](/img/structure/B12514520.png)


![1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol](/img/structure/B12514546.png)
![3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2-difluoronaphthalene](/img/structure/B12514554.png)
![(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B12514558.png)



